molecular formula C10H11N3O4 B12067075 2(1H)-Quinoxalinone, 3,4-dihydro-3-(1-hydroxyethyl)-7-nitro- CAS No. 99056-50-5

2(1H)-Quinoxalinone, 3,4-dihydro-3-(1-hydroxyethyl)-7-nitro-

Cat. No.: B12067075
CAS No.: 99056-50-5
M. Wt: 237.21 g/mol
InChI Key: BVBUEKKNSOBTCF-UHFFFAOYSA-N
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Description

2(1H)-Quinoxalinone, 3,4-dihydro-3-(1-hydroxyethyl)-7-nitro- is a heterocyclic organic compound that belongs to the quinoxalinone family. This compound is characterized by a quinoxalinone core structure with a nitro group at the 7th position and a hydroxyethyl group at the 3rd position. Quinoxalinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Quinoxalinone, 3,4-dihydro-3-(1-hydroxyethyl)-7-nitro- typically involves the following steps:

    Formation of the Quinoxalinone Core:

    Introduction of the Nitro Group:

    Addition of the Hydroxyethyl Group:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Ketone derivatives.

    Reduction: Amino derivatives.

    Substitution: Ether or ester derivatives.

Scientific Research Applications

2(1H)-Quinoxalinone, 3,4-dihydro-3-(1-hydroxyethyl)-7-nitro- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its potential anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2(1H)-Quinoxalinone, 3,4-dihydro-3-(1-hydroxyethyl)-7-nitro- involves its interaction with specific molecular targets and pathways:

    Antimicrobial Activity: The compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to cell death.

    Anticancer Activity: It may induce apoptosis in cancer cells by activating caspases or inhibiting key signaling pathways involved in cell proliferation.

    Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines or block the activation of inflammatory signaling pathways.

Comparison with Similar Compounds

  • 2(1H)-Quinoxalinone, 3,4-dihydro-3-(1-hydroxyethyl)-6-nitro-
  • 2(1H)-Quinoxalinone, 3,4-dihydro-3-(1-hydroxyethyl)-8-nitro-
  • 2(1H)-Quinoxalinone, 3,4-dihydro-3-(1-hydroxyethyl)-5-nitro-

Comparison:

  • Structural Differences: The position of the nitro group varies among these compounds, which can influence their chemical reactivity and biological activity.
  • Biological Activity: The specific position of the nitro group can affect the compound’s ability to interact with molecular targets, leading to differences in antimicrobial, anticancer, and anti-inflammatory activities.
  • Uniqueness: 2(1H)-Quinoxalinone, 3,4-dihydro-3-(1-hydroxyethyl)-7-nitro- is unique due to its specific substitution pattern, which may confer distinct biological properties compared to its analogs.

Properties

CAS No.

99056-50-5

Molecular Formula

C10H11N3O4

Molecular Weight

237.21 g/mol

IUPAC Name

3-(1-hydroxyethyl)-7-nitro-3,4-dihydro-1H-quinoxalin-2-one

InChI

InChI=1S/C10H11N3O4/c1-5(14)9-10(15)12-8-4-6(13(16)17)2-3-7(8)11-9/h2-5,9,11,14H,1H3,(H,12,15)

InChI Key

BVBUEKKNSOBTCF-UHFFFAOYSA-N

Canonical SMILES

CC(C1C(=O)NC2=C(N1)C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

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